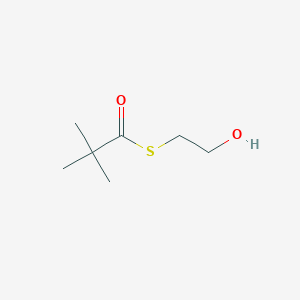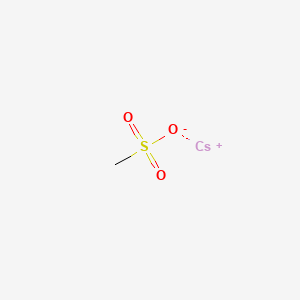
1,2,3,4,5,6-Hexamethylcyclotrisilazane
Descripción general
Descripción
1,2,3,4,5,6-Hexamethylcyclotrisilazane (HMCTS) is an organosilicon compound that has a wide range of applications in the fields of science and technology. It is a colorless, water-soluble liquid that is used in a variety of ways, including as a reagent in chemical synthesis and as a lubricant in high-temperature applications. HMCTS is also used in the production of polymers, coatings, and adhesives. In addition, it has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Aplicaciones Científicas De Investigación
Semiconductor Industry
The compound has been extensively studied due to its applications in the semiconductor industry . It is used as a precursor for the deposition of films of silicon nitride and silicon carbonitride .
Photoresist Formulations
1,2,3,4,5,6-Hexamethylcyclotrisilazane is used as an additive in photoresist formulations . These formulations are used in photolithography, a process used in semiconductor manufacturing to pattern parts of a thin film.
Liquid Chromatography
It has been proposed as an additive to silica for liquid chromatography . Liquid chromatography is a technique used to separate a sample into its individual parts.
Chemical Intermediate
This compound is used as a chemical intermediate . Chemical intermediates are used in the production of other chemical compounds.
Research Use
1,2,3,4,5,6-Hexamethylcyclotrisilazane is used for research purposes . It can be used in various scientific experiments and studies.
Custom Synthesis
Companies like Gelest have over 25 years of custom synthesis experience . They can use 1,2,3,4,5,6-Hexamethylcyclotrisilazane in the custom synthesis of new compounds.
Propiedades
InChI |
InChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFURVVDZFIESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1[Si](N([Si](N([Si]1C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180512 | |
| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6-Hexamethylcyclotrisilazane | |
CAS RN |
2587-46-4 | |
| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2,3,4,5,6-hexamethylcyclotrisilazane interact with phenolic resins and what are the downstream effects?
A1: The research paper focuses on incorporating silicon into phenolic resins using various silylating agents, including 1,2,3,4,5,6-HMCTS []. While the paper doesn't specifically detail the interaction mechanism of 1,2,3,4,5,6-HMCTS with phenolic resins, it highlights that silylation generally occurs through the reaction of the silylating agent with hydroxyl groups on the resin. This reaction leads to the formation of Si-O bonds, effectively incorporating silicon into the resin structure [].
Q2: What analytical techniques were employed to study the silylation process in the research paper?
A2: The research primarily utilized two analytical techniques to monitor and analyze the silylation process:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis was crucial in determining the extent of silylation by measuring the amount of silicon chemically bonded to the resin []. This technique identifies specific chemical bonds and functional groups present in the sample, allowing researchers to track the formation of Si-O bonds as silylation progresses.
- Quartz Crystal Microbalance (QCM): QCM measurements provided insights into the kinetics of the silylation process []. This technique measures minute mass changes on a quartz crystal surface. By coating the crystal with the resin, researchers could track the real-time mass increase as the silylating agent (including 1,2,3,4,5,6-HMCTS) interacted with and bound to the resin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)











